molecular formula C6H6Cl2F6S2 B6290015 Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide CAS No. 87612-19-9

Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide

Cat. No. B6290015
CAS RN: 87612-19-9
M. Wt: 327.1 g/mol
InChI Key: UPCOBQBQMYBXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, also known as Bis-CMT, is an organosulfur compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is insoluble in water. Bis-CMT has a wide range of applications in scientific research, including in organic synthesis, biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is widely used in scientific research, particularly in organic synthesis and biochemical and physiological studies. It is used as a reagent in the synthesis of various compounds, including fluorinated compounds, and can be used to synthesize a variety of different molecules. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is also used in biochemical and physiological studies, as it has been shown to have a variety of biological effects, including cytotoxicity and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is not fully understood. However, it is believed that Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is able to interact with proteins and other molecules in the body, which can lead to a variety of biological effects. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has been shown to interact with enzymes, proteins, and other molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has cytotoxic effects on a variety of cell lines, including human cancer cell lines. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has also been shown to have anti-inflammatory effects, and has been used in studies to investigate the potential therapeutic effects of this compound.

Advantages and Limitations for Lab Experiments

Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a number of advantages when used in laboratory experiments. It is easy to synthesize, and can be used in a variety of different reactions. It is also relatively stable and has a low toxicity, which makes it a safe reagent to use in laboratory experiments. However, Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is insoluble in water, which can limit its use in certain types of reactions.

Future Directions

Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a wide range of potential future applications. It has been used in a variety of different scientific research studies, and its potential therapeutic effects have been explored. Future research could focus on further exploring the biochemical and physiological effects of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, as well as its potential therapeutic applications. Additionally, further research could focus on developing new methods for synthesizing Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide and improving its solubility in water. Finally, research could focus on exploring the potential toxicity of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, as well as its potential environmental impacts.

Synthesis Methods

Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide can be synthesized using a two-step reaction. The first step involves the reaction of 1-chloromethyl-2,2,2-trifluoroethane with sulfur dichloride in a 1:1 molar ratio in the presence of a base. The second step involves the reaction of the resulting 1-chloromethyl-2,2,2-trifluoroethyl disulfide with a base and a Lewis acid. This reaction produces Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide in a yield of approximately 90%.

properties

IUPAC Name

3-chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]-1,1,1-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2F6S2/c7-1-3(5(9,10)11)15-16-4(2-8)6(12,13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCOBQBQMYBXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)SSC(CCl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2F6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.